molecular formula C25H22N2O6S B14091553 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14091553
M. Wt: 478.5 g/mol
InChI Key: MMLILBCUHCEPNC-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a thiazole ring, a chromeno-pyrrole system, and multiple methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the formation of the chromeno-pyrrole system, and finally, the introduction of the trimethoxyphenyl group. Common reagents used in these steps include thionyl chloride, dimethylformamide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is crucial for the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets might make it a potential therapeutic agent for various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic molecules with thiazole or chromeno-pyrrole systems. Examples could be:

  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and ring systems. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C25H22N2O6S

Molecular Weight

478.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H22N2O6S/c1-12-13(2)34-25(26-12)27-21(15-10-18(31-4)19(32-5)11-17(15)30-3)20-22(28)14-8-6-7-9-16(14)33-23(20)24(27)29/h6-11,21H,1-5H3

InChI Key

MMLILBCUHCEPNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5OC)OC)OC)C

Origin of Product

United States

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